Dimethyl 2,2-dimethylhexanedioate

Description

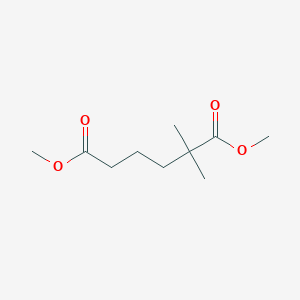

Dimethyl 2,2-dimethylhexanedioate is a diester derivative of hexanedioic acid (adipic acid) with two methyl groups substituted at the second carbon of the central chain. Its structure features ester functional groups at both ends of a branched hexanedioate backbone.

Properties

CAS No. |

17219-21-5 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

dimethyl 2,2-dimethylhexanedioate |

InChI |

InChI=1S/C10H18O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h5-7H2,1-4H3 |

InChI Key |

YVYILWKTNYRFHO-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCC(=O)OC)C(=O)OC |

Canonical SMILES |

CC(C)(CCCC(=O)OC)C(=O)OC |

Other CAS No. |

17219-21-5 |

Synonyms |

2,2-Dimethylhexanedioic acid dimethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Dimethyl Adipate (Hexanedioic Acid Dimethyl Ester)

Key Differences:

- Branching : Dimethyl adipate lacks the 2,2-dimethyl substitution, resulting in a linear structure. This reduces steric hindrance and increases flexibility compared to the branched dimethyl 2,2-dimethylhexanedioate.

- Physical Properties: Dimethyl adipate has a molecular weight of 174.19 g/mol (C₈H₁₄O₄) and is commonly used as a solvent or plasticizer. The branched structure of this compound likely lowers its melting point and enhances solubility in nonpolar solvents due to increased hydrophobicity .

- Applications : Dimethyl adipate is utilized in coatings and adhesives, while the branched analog may offer improved thermal stability in polymer matrices .

Bis(2-Chloroethyl) 2,5-Dimethylhexanedioate (Compound 2d)

Structure : Hexanedioate ester with 2,5-dimethyl substitution and 2-chloroethyl ester groups.

Key Differences :

- Synthesis : Compound 2d was synthesized in 90% yield via a 1.1:1 molar ratio reaction, suggesting efficient esterification pathways. This compound may require similar methods but with different alcohol precursors .

- Applications : The chloroethyl groups in 2d could facilitate crosslinking in polymers, whereas the methyl esters in the target compound may prioritize hydrolytic stability .

Dibutyl 2,5-Difluorohexanedioate (Compound 2e)

Structure : Hexanedioate ester with 2,5-difluoro substitution and butyl ester groups.

Key Differences :

- Fluorine Substituents : Fluorine atoms increase electronegativity and resistance to degradation, contrasting with the inert methyl groups in this compound.

- Physical State : Compound 2e is a colorless oil (76% yield), similar to other hexanedioate esters. The branched dimethyl variant may exhibit lower viscosity due to reduced molecular symmetry .

2,2-Dimethylhexanoic Acid

Structure: A monocarboxylic acid with a 2,2-dimethylhexane backbone. Key Differences:

- Functionality : The carboxylic acid group introduces acidity (pKa ~4.5–5.0), whereas this compound is a neutral ester.

- Applications: 2,2-Dimethylhexanoic acid is used in lubricants and surfactants, while the diester form may serve as a monomer in polyesters or a plasticizer .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.